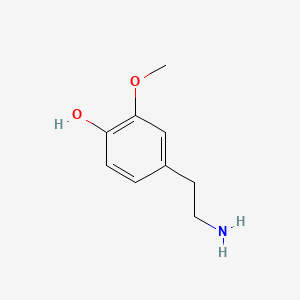

4-(2-Aminoethyl)-2-methoxyphenol

Descripción general

Descripción

3-Metoxitiramina: Este compuesto puede ser metabolizado aún más por la enzima monoamino oxidasa (MAO) para formar ácido homovanílico, que luego se excreta típicamente en la orina . Inicialmente se pensó que era fisiológicamente inactiva, la 3-metoxitiramina ha demostrado recientemente que actúa como un agonista del receptor humano asociado a la traza de aminas 1 (TAAR1) .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La 3-metoxitiramina se sintetiza por la metilación de la dopamina. La enzima catecol-O-metil transferasa (COMT) cataliza la transferencia de un grupo metilo de la S-adenosilmetionina al grupo hidroxilo en la posición 3 de la dopamina . Esta reacción ocurre bajo condiciones fisiológicas en el cuerpo humano.

Métodos de producción industrial: La producción industrial de 3-metoxitiramina típicamente involucra síntesis química en lugar de procesos enzimáticos. Un método común involucra la metilación de la dopamina usando yoduro de metilo en presencia de una base como el carbonato de potasio. La reacción se lleva a cabo en un solvente orgánico como acetona o dimetilsulfóxido (DMSO) a temperaturas elevadas .

Análisis De Reacciones Químicas

Tipos de reacciones: La 3-metoxitiramina experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: Puede ser oxidada por la monoamino oxidasa (MAO) para formar ácido homovanílico.

Sustitución: El grupo metoxilo puede ser sustituido por otros grupos funcionales bajo condiciones apropiadas.

Reactivos y condiciones comunes:

Oxidación: Monoamino oxidasa (MAO) en presencia de oxígeno.

Sustitución: Se pueden usar varios nucleófilos para sustituir el grupo metoxilo, a menudo requiriendo un catalizador y temperaturas elevadas.

Productos principales:

Oxidación: Ácido homovanílico.

Sustitución: Dependiendo del nucleófilo utilizado, se pueden formar varias fenetilaminas sustituidas.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

4-(2-Aminoethyl)-2-methoxyphenol has been investigated for its role as a precursor in the synthesis of various biologically active compounds. It is particularly noted for its structural similarity to neurotransmitters, which makes it a candidate for drug development targeting neurological disorders.

Case Study: Synthesis of Neurotransmitter Analogues

Research has shown that derivatives of this compound can be synthesized to create analogues of dopamine and norepinephrine. These analogues have been studied for their potential effects on mood disorders and neurodegenerative diseases. For instance, a study demonstrated the successful synthesis of 3-methoxy-4-hydroxyphenethylamine from this compound, highlighting its utility in creating compounds with similar biological activity to dopamine .

Biochemical Applications

This compound serves as a significant biomarker in human metabolism. It is involved in various biochemical pathways and acts as a metabolite in human blood serum and urine.

Biomarker Studies

Research indicates that this compound can be utilized as a biomarker for specific metabolic processes. A study detailed its presence in human urine, suggesting its potential use in clinical diagnostics to monitor metabolic disorders or the efficacy of certain treatments .

Pharmacological Research

The pharmacological properties of this compound have been explored in relation to its effects on the central nervous system. Its ability to act on adrenergic receptors positions it as a candidate for further pharmacological studies.

The compound is also used as an intermediate in organic synthesis. Its reactivity allows it to participate in various chemical reactions, making it valuable for synthesizing other complex molecules.

Synthesis Example

A notable synthetic application involves the Pictet-Spengler reaction using derivatives of this compound to yield coumarin derivatives with potential anti-inflammatory properties .

Mecanismo De Acción

La 3-metoxitiramina ejerce sus efectos principalmente actuando como un agonista del receptor asociado a la traza de aminas 1 (TAAR1) . Cuando la 3-metoxitiramina se une a TAAR1, activa el receptor, lo que lleva a la acumulación de monofosfato de adenosina cíclico (AMPc) y la fosforilación de la cinasa regulada por señales extracelulares (ERK) y la proteína de unión al elemento de respuesta de AMPc (CREB) . Estos eventos de señalización están asociados con varias respuestas fisiológicas, incluido el control del movimiento y los efectos conductuales .

Comparación Con Compuestos Similares

Compuestos similares:

Tiramina: Otra amina traza que actúa sobre los sistemas adrenérgico y dopaminérgico.

3,4-Dimetoxifenetilamina: Un compuesto estructuralmente similar a la 3-metoxitiramina pero con un grupo metoxilo adicional.

Singularidad: La 3-metoxitiramina es única en su capacidad de actuar como un neuromodulador y su interacción específica con TAAR1 . A diferencia de la dopamina, que actúa principalmente sobre los receptores de dopamina, los efectos de la 3-metoxitiramina están mediados por los receptores asociados a las aminas traza, lo que resalta su papel distinto en el sistema nervioso central .

Propiedades

IUPAC Name |

4-(2-aminoethyl)-2-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-12-9-6-7(4-5-10)2-3-8(9)11/h2-3,6,11H,4-5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIVQKHQLANKJQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CCN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1477-68-5 (hydrochloride) | |

| Record name | 3-Methoxytyramine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000554529 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40862189 | |

| Record name | 4-(2-Aminoethyl)-2-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40862189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Methoxytyramine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000022 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

554-52-9 | |

| Record name | 3-Methoxytyramine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=554-52-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxytyramine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000554529 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(2-Aminoethyl)-2-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40862189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-aminoethyl)-2-methoxyphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.789 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-O-METHYLDOPAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JCH2767EDP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Methoxytyramine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000022 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 4-(2-Aminoethyl)-2-methoxyphenol in the context of the research on Sinularia flexibilis?

A1: This compound, alongside tyramine and 5-(2-aminoethyl)-2-methoxyphenol, forms an amide with (Z)-3-methyldodec-2-enoic acid. These amides, isolated from Sinularia flexibilis, exhibit atrial stimulant properties. [] This discovery highlights the potential of marine organisms as sources of bioactive compounds with potential medicinal applications.

Q2: Can you elaborate on the structural characterization of this compound derived from the study?

A2: While the study confirms the structure of this compound through spectral methods and synthesis, [] it doesn't provide specific details regarding molecular formula, weight, or detailed spectroscopic data. Further investigation into related literature or databases may be needed for a comprehensive structural understanding.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.